molecular formula C27H27Cl2N5 B4291533 N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE

N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE

Cat. No.: B4291533
M. Wt: 492.4 g/mol
InChI Key: QHQBSEPBNNSUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE is a complex organic compound that features a tetrazole ring, a cyclohexane ring, and two chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and subsequent functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl groups can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE shares similarities with other tetrazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of structural features, including the cyclohexane ring and the specific arrangement of chlorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other tetrazole-containing compounds .

Properties

IUPAC Name

N-benzyl-1-[1-[(2-chlorophenyl)-(4-chlorophenyl)methyl]tetrazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2N5/c28-22-15-13-21(14-16-22)25(23-11-5-6-12-24(23)29)34-26(31-32-33-34)27(17-7-2-8-18-27)30-19-20-9-3-1-4-10-20/h1,3-6,9-16,25,30H,2,7-8,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQBSEPBNNSUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE
Reactant of Route 2
N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE
Reactant of Route 3
N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE
Reactant of Route 4
N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE
Reactant of Route 5
N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE
Reactant of Route 6
N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE

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